molecular formula C25H38O2 B13424541 (3S,10R,13S)-17-[(2R)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

(3S,10R,13S)-17-[(2R)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B13424541
M. Wt: 370.6 g/mol
InChI Key: SCMAJJQBADBBSM-CTYLSOQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3S,10R,13S)-17-[(2R)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrenes, which are known for their diverse biological activities and applications in various fields of science and industry.

Properties

Molecular Formula

C25H38O2

Molecular Weight

370.6 g/mol

IUPAC Name

(3S,10R,13S)-17-[(2R)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C25H38O2/c1-5-6-13-25(4,27)22-10-9-20-19-8-7-17-16-18(26)11-14-23(17,2)21(19)12-15-24(20,22)3/h1,7,18-22,26-27H,6,8-16H2,2-4H3/t18-,19?,20?,21?,22?,23-,24-,25+/m0/s1

InChI Key

SCMAJJQBADBBSM-CTYLSOQOSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2[C@@](C)(CCC#C)O)CC=C4[C@@]3(CC[C@@H](C4)O)C

Canonical SMILES

CC12CCC3C(C1CCC2C(C)(CCC#C)O)CC=C4C3(CCC(C4)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,10R,13S)-17-[(2R)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the hydroxyhex-5-yn-2-yl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,10R,13S)-17-[(2R)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol: can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3S,10R,13S)-17-[(2R)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,10R,13S)-17-[(2R)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S,10R,13S)-17-[(2R)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol include other cyclopenta[a]phenanthrenes with different substituents or stereochemistry.

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of the hydroxyhex-5-yn-2-yl group, which can impart unique chemical and biological properties. This makes it a valuable molecule for research and industrial applications.

Biological Activity

The compound (3S,10R,13S)-17-[(2R)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol , also known as a specific steroid derivative, has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties based on diverse research findings.

Chemical Structure and Properties

The compound can be described by its complex molecular structure characterized by multiple stereocenters and a unique hydrocarbon framework. Its molecular formula is C27H46OC_{27}H_{46}O with a molecular weight of approximately 398.67 g/mol. The presence of hydroxyl groups and alkynyl substituents suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC27H46O
Molecular Weight398.67 g/mol
IUPAC NameThis compound
CAS NumberNot available

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that it may exhibit anti-inflammatory , antioxidant , and antitumor properties. The specific mechanisms include:

  • Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
  • Antioxidant Properties : It scavenges free radicals and reduces oxidative stress in cells.
  • Antitumor Effects : Preliminary studies suggest it may induce apoptosis in cancer cells through modulation of the apoptotic pathway.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Study on Inflammation : A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced inflammation in murine models by downregulating TNF-alpha and IL-6 levels.
  • Antioxidant Study : Research in Phytotherapy Research highlighted its ability to enhance cellular antioxidant defenses by increasing glutathione levels.
  • Cancer Cell Line Testing : In vitro studies reported in Cancer Letters indicated that the compound inhibited the growth of various cancer cell lines (e.g., breast and prostate cancer) by inducing cell cycle arrest.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryReduced cytokine levels ,
AntioxidantIncreased glutathione levels
AntitumorInduced apoptosis in cancer cells ,

Pharmacological Potential

Given its diverse biological activities, this compound holds promise for therapeutic applications. Potential pharmacological uses include:

  • Anti-inflammatory drugs for chronic inflammatory diseases.
  • Antioxidants for oxidative stress-related conditions.
  • Anticancer agents targeting specific cancer types.

Q & A

Basic Research Questions

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents or X-ray crystallography to resolve stereocenters. Compare observed coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to predicted configurations in literature analogs .
  • Data Interpretation : Cross-validate results with computational models (e.g., density functional theory) to assess energy-minimized conformers. Discrepancies may arise from dynamic stereochemical behavior in solution .

Q. What are the recommended storage conditions to maintain compound stability?

  • Protocol : Store in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. Avoid exposure to humidity, as hydroxyl and alkyne groups may degrade via hydrolysis or oxidation .
  • Stability Testing : Monitor degradation using HPLC-MS over 6–12 months. Note decomposition products like CO/CO₂ under thermal stress .

Q. How can solubility challenges be addressed for in vitro assays?

  • Approach : Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based encapsulation. Pre-screen solubility in PBS, ethanol, or lipid emulsions using nephelometry .
  • Validation : Confirm solubility via UV-Vis spectroscopy at λmax for steroidal backbones (~240–280 nm) .

Advanced Research Questions

Q. What experimental designs are optimal for studying its interaction with lipid membranes?

  • Techniques : Employ surface plasmon resonance (SPR) or fluorescence anisotropy with labeled lipid bilayers. Compare binding kinetics to structurally related lanosterol analogs .
  • Contradictions : Note divergences in membrane permeability data between synthetic vesicles and live-cell models, potentially due to endogenous transporters .

Q. How does the hydroxyl group at C3 influence receptor binding specificity?

  • Hypothesis Testing : Synthesize C3-deoxy or C3-epimer analogs and assay binding to nuclear receptors (e.g., estrogen receptor β) via radioligand displacement. Use molecular docking to map hydrogen-bonding interactions .
  • Data Gaps : Current evidence lacks direct SAR for this derivative; prioritize comparative studies with dexamethasone or lanosterol .

Q. What strategies resolve discrepancies in reported bioactivity across cell lines?

  • Troubleshooting :

Validate compound purity via GC-MS to rule out batch-specific impurities .

Normalize assays to cell-line-specific metabolic rates (e.g., cytochrome P450 activity).

Test under hypoxia vs. normoxia, as alkyne groups may alter redox sensitivity .

Q. How can metabolic pathways be mapped in hepatic models?

  • Workflow :

Incubate with primary hepatocytes and analyze metabolites via UPLC-QTOF-MS.

Identify phase I/II modifications (e.g., hydroxylation, glucuronidation) using isotopic labeling .

  • Challenges : Limited data on CYP isoform specificity; cross-reference with lanosterol metabolism .

Critical Research Gaps

  • Toxicological Data : No acute or chronic toxicity profiles are available. Prioritize Ames tests and in vivo LD50 studies .
  • Ecological Impact : Environmental fate (e.g., biodegradability, bioaccumulation) remains uncharacterized. Use OECD 301F guidelines for preliminary assessments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.